Benzyl o-tolylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) is an organic compound with the molecular formula C15H15NO2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a phenylmethyl group, and the nitrogen atom is substituted with a 2-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-methylphenyl)-, phenylmethyl ester can be achieved through several methods. One common approach involves the reaction of 2-methylphenyl isocyanate with benzyl alcohol under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of carbamic acid, (2-methylphenyl)-, phenylmethyl ester may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or other derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce alcohols. Substitution reactions result in various derivatives based on the nucleophile employed.
Scientific Research Applications
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of carbamic acid, (2-methylphenyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbamic acid derivative, which then interacts with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, methyl ester: This compound has a similar structure but with a methyl group instead of a phenylmethyl group.
Carbamic acid, phenyl-, 1-methylethyl ester: This compound features an isopropyl group in place of the phenylmethyl group.
Uniqueness
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester is unique due to the presence of the 2-methylphenyl and phenylmethyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
108714-89-2 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
benzyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)16-15(17)18-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
XHJLADWDZOROLZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
solubility |
23.7 [ug/mL] |
Synonyms |
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.